[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPALALGCYBWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643725-70-6 | |
| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine typically involves the reaction of 4-(trifluoromethyl)thiazole with methanamine under controlled conditions. One common method includes the use of trifluoromethylation reagents and thiazole precursors, followed by amination reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH₂NH₂) undergoes nucleophilic substitution with electrophilic reagents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
Example :
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine + CH₃I \rightarrow N\text{-Methyl}-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine + HI$$
Conditions : K₂CO₃, DMF, 60°C, 12 h.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides.
Example :
This compound + ClCOCH₃ \rightarrow N\text{-Acetyl}-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine + HCl$$
Yield : 78–85%.
Condensation Reactions
The amine group participates in condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.
Example :
This compound + C₆H₅CHO \rightarrow [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanimine + H₂O$$
Conditions : Ethanol, reflux, 6 h.
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes EAS at the 5-position due to electron deficiency from the trifluoromethyl group:
-
Nitration : Reacts with nitric acid to introduce nitro groups.
Example :
This compound + HNO₃ \rightarrow 5\text{-Nitro}-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine + H₂O$$
Conditions : H₂SO₄, 0°C, 2 h.
Oxidation and Reduction
-
Oxidation : The amine group oxidizes to a nitro group using H₂O₂ or peracids.
Example :
This compound + H₂O₂ \rightarrow [4-(Trifluoromethyl)-1,3-thiazol-2-yl]nitromethane + H₂O$$
Yield : 62% .
-
Reduction : The trifluoromethyl group resists reduction, but the thiazole ring can be hydrogenated under high pressure.
Key Reaction Data
Mechanistic Insights
-
Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers (e.g., alkyl halides), facilitated by the electron-withdrawing trifluoromethyl group, which increases amine nucleophilicity.
-
EAS Nitration : The trifluoromethyl group directs nitration to the 5-position via meta-directing effects, confirmed by X-ray crystallography.
Comparative Reactivity
The compound’s reactivity differs from non-fluorinated analogs:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery due to its biological activities. The thiazole moiety is prevalent in numerous bioactive compounds, making it an attractive scaffold for developing new pharmaceuticals.
- Antimicrobial Activity : Research indicates that [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Studies have suggested that compounds with similar structures can inhibit cancer cell growth by interacting with specific biological targets.
Agrochemicals
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for use in agrochemical formulations. Its application includes:
- Pesticides : The compound's ability to interact with biological systems suggests potential as a pesticide or herbicide, providing effective solutions for crop protection.
Materials Science
In materials science, this compound can be utilized to develop functional materials due to its unique properties:
- Self-assembly : The combination of thiazole and amine functionalities allows for self-assembly processes in creating nanostructures or coatings.
- Responsive Materials : The compound's structure may enable responsiveness to external stimuli, which is beneficial in smart material development.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved inhibition of bacterial enzyme systems critical for survival.
Case Study 2: Anticancer Activity
In vitro studies revealed that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenyl]methanamine
- [4-(Trifluoromethyl)benzylamine
- [4-(Trifluoromethyl)phenol
Comparison: Compared to similar compounds, [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine is unique due to the presence of both the trifluoromethyl and thiazole groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .
Biological Activity
The compound [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine is a member of the thiazole family, notable for its unique trifluoromethyl group and amine functionality. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential applications in drug discovery. The thiazole ring is a common feature in many bioactive molecules, enhancing their interaction with biological targets. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C5H5F3N2S
- Molecular Weight: 182.17 g/mol
The structure consists of a thiazole ring substituted at the 4-position with a trifluoromethyl group and a methanamine group at the 2-position. This configuration contributes to its enhanced biological activity compared to other derivatives lacking these functionalities.
Antimicrobial Activity
Compounds with thiazole rings are well-documented for their effectiveness against various bacterial and fungal pathogens. The presence of both the trifluoromethyl group and the amine functionality in This compound enhances its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-Amino-4-trifluoromethylthiazole | Structure | Antimicrobial activity |
| 5-Trifluoromethylthiazole | Structure | Potential anticancer effects |
| 4-Trifluoromethylthiazolidine | Structure | Inhibitor of specific enzymes |
Research indicates that thiazole derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and various fungal species. For instance, compounds derived from thiazoles have shown inhibition zones comparable to standard antibiotics like amphotericin B and ampicillin .
Anticancer Activity
The anticancer potential of thiazole derivatives is also noteworthy. Studies have demonstrated that certain thiazole compounds selectively induce ferroptosis in cancer cells, a form of regulated cell death distinct from apoptosis. This mechanism has been linked to the compound's ability to interact with specific proteins involved in oxidative stress responses, notably GPX4 .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon carcinoma) | < 10 |
| Compound B | A-431 (Skin carcinoma) | < 5 |
Recent findings suggest that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, structural variations that introduce electron-withdrawing groups have been shown to increase potency significantly .
The biological activity of This compound can be attributed to its ability to form covalent bonds with biological targets. The trifluoromethyl group influences lipophilicity and metabolic stability, while the amine group allows for hydrogen bonding and other interactions with biomolecules.
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study evaluated a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that specific derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional treatments .
- Anticancer Research : Another research project focused on the anticancer properties of thiazole analogs against breast cancer cell lines. The study found that certain modifications led to enhanced selectivity and potency against cancer cells while sparing normal cells, indicating a promising therapeutic window .
Q & A
Q. What are the optimal synthetic routes for [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine, and what conditions ensure high yield?
Answer: The compound is synthesized via nucleophilic substitution or cyclocondensation. A common route involves reacting 2-aminothiazole derivatives with 2,2,2-trifluoroethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Key conditions include:
- Solvent: DMF or THF for solubility and reactivity.
- Temperature: 60–80°C for 12–24 hours.
- Workup: Neutralization with dilute HCl, followed by extraction and chromatography for purification .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| 2-Aminothiazole | Core scaffold | Pre-dried to avoid hydrolysis |
| Trifluoroethyl bromide | Electrophile | Slow addition to control exotherm |
| K₂CO₃ | Base | Anhydrous conditions |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: Confirms structure via ¹H (δ 3.8–4.2 ppm for methanamine CH₂) and ¹³C (δ 120–125 ppm for CF₃) signals.
- Mass Spectrometry (MS): Determines molecular weight (e.g., m/z 196.20 for C₆H₇F₃N₂S).
- X-ray Crystallography: Resolves 3D structure; SHELXL software is widely used for refinement .
Q. What common chemical modifications enhance its bioactivity?
Answer:
- Acylation: React with acyl chlorides to form amides, improving target affinity.
- Alkylation: Modify the amine group with alkyl halides to increase lipophilicity.
- Nucleophilic Substitution: Introduce heterocycles at the thiazole ring for diversified interactions .
Advanced Research Questions
Q. How can computational methods predict interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The trifluoroethyl group enhances hydrophobic interactions.
- MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns.
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing CF₃) with IC₅₀ values .
Q. How to address contradictions in reported bioactivity data across studies?
Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
- In Vivo Validation: Compare pharmacokinetics in rodent models to resolve discrepancies between in vitro and in vivo efficacy .
Q. What strategies optimize reaction conditions for derivatization?
Answer:
- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to maximize yield.
- Microwave Synthesis: Reduce reaction time from hours to minutes (e.g., 80°C, 30 min).
- Continuous Flow Reactors: Improve scalability and reproducibility for industrial-grade synthesis .
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Catalyst | Pd/C for cross-coupling | 95% yield in Suzuki reactions |
| Solvent | Switch to MeCN/water | Reduced byproduct formation |
Q. What crystallographic challenges arise in resolving its structure, and how are they mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
